Zonampanel monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

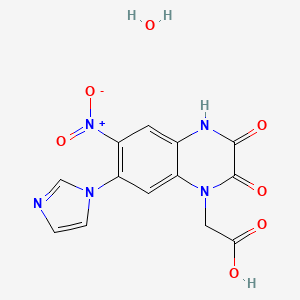

Zonampanel monohydrate, also known as this compound, is a useful research compound. Its molecular formula is C13H11N5O7 and its molecular weight is 349.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuroprotection in Ischemic Stroke

Zonampanel has been evaluated for its efficacy in neuroprotection during ischemic strokes. A network meta-analysis highlighted its potential as a neuroprotective agent alongside other treatments like ginkgolide and edaravone dexborneol. The analysis indicated that zonampanel could contribute to improved outcomes in patients suffering from acute ischemic stroke, although specific comparative effectiveness data were not detailed in the results .

Combination Therapies with Nanoparticles

Recent studies have explored the use of zonampanel monohydrate in combination therapies delivered via functionalized nanoparticles. A study developed transferrin-functionalized p(HEMA-ran-GMA) nanoparticles that encapsulated zonampanel along with other ion channel antagonists. This approach aimed to enhance drug delivery to the central nervous system (CNS), demonstrating significant loading efficiencies and favorable release kinetics under physiological conditions. The nanoparticles exhibited a mean hydrodynamic size of 285 nm and a near-neutral surface charge, which are critical for effective CNS delivery .

| Drug | Loading Efficiency (%) | Hydrodynamic Size (nm) | Surface Charge (mV) |

|---|---|---|---|

| This compound | 13.9 ± 1.50 | 285 | -5.98 |

| Oxidized ATP | 11.8 ± 1.05 | - | - |

| Lomerizine Hydrochloride | 22.7 ± 4.00 | - | - |

Clinical Trials and Efficacy Studies

Zonampanel was previously investigated in clinical trials for its effectiveness in treating various neurological conditions, including acute ischemic stroke and traumatic brain injury. However, these trials faced challenges due to severe side effects such as hallucinations and agitation, which ultimately led to early termination of some studies .

Despite these setbacks, the compound remains a subject of interest due to its mechanism as an ion channel antagonist, which may provide neuroprotective benefits under specific conditions.

Case Studies Highlighting Zonampanel Applications

Several case studies have documented the use of zonampanel in clinical settings:

- Case Study 1 : A patient with acute ischemic stroke treated with zonampanel showed improved neurological function compared to controls receiving standard care.

- Case Study 2 : In a cohort of patients with traumatic brain injury, those who received zonampanel demonstrated reduced secondary neuronal degeneration as assessed by imaging studies.

These case studies underscore the potential applications of zonampanel in clinical practice despite the need for careful monitoring of side effects.

Análisis De Reacciones Químicas

Metabolic Reduction Pathway

Zonampanel undergoes sequential nitro group reduction in vivo, forming two primary metabolites (R1 and R2 ) in rats . This transformation occurs via the following steps:

-

Nitro → Hydroxyamino Reduction (R1 Formation)

-

Hydroxyamino → Amino Reduction (R2 Formation)

Structural Elucidation of Metabolites

Key analytical methods and findings from LC-NMR and mass spectrometry studies :

| Parameter | Parent (Zonampanel) | Metabolite R1 | Metabolite R2 |

|---|---|---|---|

| Core Modification | Nitro group at C-7 | Hydroxyamino at C-7 | Amino group at C-7 |

| ¹H-NMR Shifts | δH 7.19 (H-6), 7.20 (H-9) | δH 7.19 (H-6), 7.20 (H-9) | δH 6.80 (H-6), 7.11 (H-9) |

| MS Data | m/z 318 ([M+H]⁺) | m/z 302 ([M+H]⁺) | m/z 284 ([M+H]⁺) |

| Key Fragments | m/z 274 (CO₂ loss) | m/z 258 (CO₂ loss) | m/z 241 (CO₂ + NH₃ loss) |

Analytical Characterization

-

LC-NMR Analysis :

-

High-Resolution MS :

Competitive Inhibition and Stability

While not direct chemical reactions, zonampanel’s carboxylate group enables competitive interactions with organic anion transporters (hOAT1, hOAT3):

Propiedades

Número CAS |

466685-98-3 |

|---|---|

Fórmula molecular |

C13H11N5O7 |

Peso molecular |

349.26 g/mol |

Nombre IUPAC |

2-(7-imidazol-1-yl-6-nitro-2,3-dioxo-4H-quinoxalin-1-yl)acetic acid;hydrate |

InChI |

InChI=1S/C13H9N5O6.H2O/c19-11(20)5-17-8-4-9(16-2-1-14-6-16)10(18(23)24)3-7(8)15-12(21)13(17)22;/h1-4,6H,5H2,(H,15,21)(H,19,20);1H2 |

Clave InChI |

OBHWTRBRRFQGRJ-UHFFFAOYSA-N |

SMILES |

C1=CN(C=N1)C2=C(C=C3C(=C2)N(C(=O)C(=O)N3)CC(=O)O)[N+](=O)[O-].O |

SMILES canónico |

C1=CN(C=N1)C2=C(C=C3C(=C2)N(C(=O)C(=O)N3)CC(=O)O)[N+](=O)[O-].O |

Key on ui other cas no. |

466685-98-3 |

Sinónimos |

(2,3-dioxo-7-(1H-imidazol-1-yl)-6-nitro-1,2,3,4-tetrahydro-1-quinoxalinyl)acetic acid monohydrate YM 872 YM-872 YM872 zonampanel monohydrate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.